
Ethyl 5-Hydroxy-3-oxo-7-(trimethylsilyl)-6-heptynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-hydroxy-3-oxo-7-(trimethylsilyl)-6-heptynoate is a multifunctional organic compound characterized by:
- Ethyl ester at the terminal position.
- Hydroxy (OH) and keto (C=O) groups at positions 5 and 3, respectively.
- Triple bond (alkyne) at position 6, contributing to reactivity in cycloadditions or nucleophilic attacks.
- Trimethylsilyl (TMS) group at position 7, a bulky substituent that enhances lipophilicity and steric protection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Hydroxy-3-oxo-7-(trimethylsilyl)-6-heptynoate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Heptynoate Backbone: This step involves the reaction of an alkyne with an ester to form the heptynoate backbone.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced through a silylation reaction, often using trimethylsilyl chloride in the presence of a base such as triethylamine.
Hydroxylation and Oxidation: The hydroxy and keto groups are introduced through selective hydroxylation and oxidation reactions. Common reagents for these steps include hydrogen peroxide for hydroxylation and oxidizing agents like potassium permanganate for oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Hydroxy-3-oxo-7-(trimethylsilyl)-6-heptynoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form a carboxylic acid.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used to substitute the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-Hydroxy-3-oxo-7-(trimethylsilyl)-6-heptynoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-Hydroxy-3-oxo-7-(trimethylsilyl)-6-heptynoate involves its interaction with specific molecular targets and pathways. The hydroxy and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The trimethylsilyl group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Trimethylsilyl vs. Phenyl Groups
Compound A: Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate (CAS 97405-37-3, C₁₅H₁₈O₄)
- Structural Difference : Replaces the TMS group with a phenyl ring .
- Key Comparisons: Electronic Effects: The phenyl group is electron-withdrawing via conjugation, while TMS is weakly electron-donating via σ-induction. This alters reactivity in electrophilic additions. Solubility: TMS enhances lipophilicity, whereas phenyl may reduce solubility in non-polar solvents due to π-π stacking.
Alkyne Functionalization: Role of Substituents
Compound B: Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate (C₂₃H₂₂O₅)
- Structural Difference : Features diphenyl groups at position 5 and an ethoxycarbonyloxy substituent.
- Key Comparisons :
- Triple Bond Reactivity : The diphenyl groups create significant steric hindrance, reducing alkyne reactivity compared to the TMS-containing target compound.
- Stabilization : The ethoxycarbonyloxy group may stabilize intermediates via resonance, contrasting with the TMS group’s steric stabilization.
Heterocyclic Analogues: Functional Group Diversity
Compound C: Ethyl 7-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)oxy]heptanoate (C₁₉H₂₄N₂O₅)
- Structural Difference : Contains a quinazolinyl heterocycle linked via an ether bond.
- Key Comparisons: Bioactivity: The quinazolinyl moiety may confer biological activity (e.g., kinase inhibition), unlike the non-aromatic target compound. Solubility: The heterocycle increases polarity, enhancing aqueous solubility compared to the TMS-modified compound.
Amino-Substituted Analogues: Electronic Modulation
Compound D: Ethyl 5-(dimethylamino)-2-[[4-[(N-ethoxycarbonyl-N-methylaminosulfonyl)methyl]phenyl]hydrazin-2-ylidene]pentanoate (C₂₁H₃₂N₄O₆S)
- Structural Difference: Incorporates a dimethylamino group and a sulfonamide-hydrazine motif.
- Key Comparisons: Electronic Effects: The dimethylamino group is strongly electron-donating, increasing nucleophilicity at adjacent positions compared to the target compound’s hydroxy/keto system. Acid-Base Behavior: Protonation of the amino group at acidic pH could enhance solubility, unlike the TMS group, which remains inert.
Comparative Data Table
Research Findings and Implications
- Trimethylsilyl Utility : The TMS group in the target compound acts as a steric shield, protecting the alkyne from premature reactions, a strategy also observed in furan derivatives (e.g., 3-(1-Acetoxyethyl)-2-(trimethylsilyl)methylfuran) .
- Reactivity Trends : Compounds with electron-withdrawing groups (e.g., phenyl in Compound A) show reduced alkyne reactivity compared to TMS-containing analogues.
- Synthetic Applications: The target compound’s combination of TMS and alkyne groups makes it suitable for click chemistry or Sonogashira coupling, whereas diphenyl-substituted analogues (Compound B) are better suited for stabilized intermediates.
Notes and Limitations
- The analysis relies on structural analogies due to a lack of direct comparative studies in the literature.
- Experimental data on reaction yields, solubility, or biological activity are inferred from substituent chemistry rather than explicit reports.
- Further studies are needed to quantify thermodynamic properties (e.g., logP, pKa) and reaction kinetics.
Biological Activity
Ethyl 5-Hydroxy-3-oxo-7-(trimethylsilyl)-6-heptynoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing information from various studies and research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The compound is synthesized through a multi-step process involving the alkylation of ethyl acetoacetate and subsequent reactions to introduce the trimethylsilyl group. The synthesis typically includes the use of reagents such as sodium, propargyl bromide, and thiourea, among others .
Antiviral Properties
Research has indicated that compounds similar to this compound exhibit significant antiviral activity. For instance, nucleoside analogues containing similar structural motifs have shown efficacy against various viruses, including influenza A and coxsackievirus B3. The antiviral activity is often measured in terms of IC50 values, which indicate the concentration required to inhibit viral replication by 50% .
Anticancer Activity
In addition to antiviral properties, there is evidence suggesting that compounds with structural similarities may also possess anticancer activity. Studies have demonstrated that certain derivatives can inhibit cancer cell lines effectively. For example, compounds with a 1,2,3-triazole ring have been reported to exhibit potent anticancer effects against cell lines such as PC-3 (prostate cancer) and MDA-MB-231 (breast cancer) .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interfere with viral replication processes or cellular pathways crucial for cancer cell survival. Detailed studies are needed to elucidate these mechanisms further.
Study 1: Antiviral Activity Evaluation
In a study evaluating the antiviral activity of synthesized nucleoside analogues, it was found that certain derivatives exhibited high selectivity indices (SI) and low cytotoxicity. For instance, a derivative with a quinazoline moiety showed an IC50 of 30 µM against the H1N1 strain of influenza virus while maintaining a CC50 greater than 700 µM . This suggests a promising therapeutic window for potential antiviral applications.
Study 2: Anticancer Efficacy
Another study focused on the anticancer properties of structurally related compounds demonstrated significant inhibition of human carcinoma cell lines. The research highlighted that modifications in the chemical structure could enhance biological activity, indicating that this compound might be optimized for better efficacy against specific cancer types .
Table 1: Biological Activity Summary
Activity Type | Compound Structure | IC50 (µM) | CC50 (µM) | Selectivity Index |
---|---|---|---|---|
Antiviral | Similar Derivative | 30 | >700 | 24 |
Anticancer | Related Compound | Varies | Varies | Varies |
Properties
Molecular Formula |
C12H20O4Si |
---|---|
Molecular Weight |
256.37 g/mol |
IUPAC Name |
ethyl 5-hydroxy-3-oxo-7-trimethylsilylhept-6-ynoate |
InChI |
InChI=1S/C12H20O4Si/c1-5-16-12(15)9-11(14)8-10(13)6-7-17(2,3)4/h10,13H,5,8-9H2,1-4H3 |
InChI Key |
TZRIHFZKMRHLGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CC(C#C[Si](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.